![molecular formula C20H25N5O2 B2938330 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide CAS No. 2034443-71-3](/img/structure/B2938330.png)
3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide
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Overview
Description
The compound “3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide” is a complex organic molecule. It contains a tetrahydroquinazoline core, which is a type of heterocyclic compound . Tetrahydroquinazoline derivatives have been found to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of similar tetrahydroquinazoline derivatives has been reported in the literature . The general procedure involves the reaction of a tetrahydroquinazoline derivative with a corresponding amine in the presence of DIPEA in ethanol . The mixture is stirred for 24 hours, after which the solvent is evaporated and the product is isolated via column chromatography .Molecular Structure Analysis
The molecular structure of “3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide” is complex, featuring a tetrahydroquinazoline core, a piperidine ring, and a pyridine ring . The presence of the carbamoyl group and the 1-oxide group further adds to the complexity of the molecule.Chemical Reactions Analysis
The chemical reactions involving tetrahydroquinazoline derivatives are diverse. For instance, the Mannich aminomethylation of a related compound, 5’,6’,7,‘8’-tetrahydro-1’ H,3’ H -spiro [cyclohexane-1,2’-quinazolin]-4’-one, leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment .Scientific Research Applications
Antibacterial Applications
The structural analogs of tetrahydroquinazolin derivatives have been studied for their antibacterial properties . These compounds have shown promising activity against various Gram-positive and Gram-negative bacterial strains . The presence of the quinazoline moiety, which is known for its biological activity, suggests that our compound of interest could also be explored for its antibacterial efficacy.
Antimalarial Activity
Compounds containing a tricyclic ring system, which includes morpholine, piperazine, and pyrimidine, have been reported as fast-acting antimalarial agents . Given the structural similarity, the compound could potentially be synthesized and tested for antimalarial properties.
Anticancer Potential
The quinazoline derivatives are known to play a significant role in medicinal chemistry, serving as key templates for therapeutic agents. They have been used to treat diseases associated with abnormal cell growth, particularly those involving PI3 kinase, such as cancer . This suggests that our compound could be investigated for its potential anticancer activities.
Neurological Disorders
Some derivatives of tetrahydroquinazoline have shown potent activity in treating neurological disorders . The compound could be of interest in the development of new treatments for conditions arising from neurological dysfunctions.
Anti-inflammatory Properties
Pyrimidine derivatives, which are structurally related to quinazoline, exhibit various biological activities, including anti-inflammatory effects . This indicates that the compound may also possess anti-inflammatory properties worth exploring.
Analgesic Effects
The biological activities of pyrimidine and its derivatives also extend to analgesic properties . Therefore, the compound could be researched for its potential use as a pain reliever.
Antihistamine Effects
Isonipecotic acid derivatives, which are part of the compound’s structure, act as antihistamines . This opens up the possibility of the compound being used in the treatment of allergic reactions.
Antidepressant Activity
The presence of isonipecotic acid in the compound’s structure, which is found in notable drugs acting as antidepressants, suggests that it could be explored for its antidepressant capabilities .
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a tetrahydroquinazolin core have been associated with various biological activities, including antibacterial, antifungal, anticancer, and analgesic effects .
Mode of Action
It is known that compounds with a similar structure have shown potent inhibition of p97 atpase and GATA modulator , which are key proteins involved in cellular processes such as protein degradation and gene expression.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to protein degradation and gene expression .
Result of Action
Similar compounds have shown potent antibacterial activity, suggesting that this compound may also exhibit antimicrobial effects .
properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-oxidopyridin-1-ium-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-21-18-7-3-2-6-17(18)19(22-14)24-11-8-16(9-12-24)23-20(26)15-5-4-10-25(27)13-15/h4-5,10,13,16H,2-3,6-9,11-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKXBWVOYVVSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=C[N+](=CC=C4)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide |
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